MAO-B Inhibition: Ethyl vs. Methyl Ester
The target compound, ethyl 5-aminothiophene-2-carboxylate hydrochloride, demonstrates quantifiably different potency compared to its methyl ester analog in inhibiting monoamine oxidase B (MAO-B), a key target in neurological disorders. While direct head-to-head data for the hydrochloride salt is limited, cross-study comparison of the free base forms reveals a significant difference in IC50 values. The ethyl ester exhibits an IC50 of 296 µM against rat liver MAO-B [1], whereas the methyl ester analog (Methyl 5-aminothiophene-2-carboxylate) is reported to have an IC50 > 500 µM in a similar assay, indicating that the ethyl ester is at least 1.7-fold more potent [2]. This suggests the ethyl group enhances binding affinity for this target relative to the methyl analog.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 296 µM |
| Comparator Or Baseline | Methyl 5-aminothiophene-2-carboxylate (IC50 > 500 µM) |
| Quantified Difference | ≥ 1.7-fold increase in potency for the target compound |
| Conditions | Inhibition of mitochondrial MAO-B in rat liver homogenates using [14C]-phenylethylamine as substrate, preincubated for 30 mins by liquid scintillation. |
Why This Matters
The enhanced MAO-B inhibition of the ethyl ester guides selection when designing CNS-targeted probes or therapeutics where this specific enzyme interaction is desired.
- [1] BindingDB. (n.d.). BDBM50381954: Ethyl 5-aminothiophene-2-carboxylate. Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50186619: Methyl 5-aminothiophene-2-carboxylate. Retrieved from bindingdb.org View Source
